
4-Methylenepiperidine hydrochloride
Overview
Description
4-Methylenepiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylenepiperidine hydrochloride typically involves the reaction of piperidine with formaldehyde under acidic conditions. The process can be summarized as follows:
Starting Materials: Piperidine and formaldehyde.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: Piperidine is reacted with formaldehyde in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Hydrolysis Reaction: Removal of acyl groups in a solvent.
Distillation: Reduced pressure distillation to obtain the crude product.
Purification: Further rectification and addition of hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 4-Methylenepiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing halides and bases like sodium hydroxide.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
Pharmaceutical Applications
- Synthesis of Active Pharmaceutical Ingredients (APIs)
- P-Glycoprotein Inhibitors
- Neurological Research
Industrial Applications
- Catalysts in Organic Synthesis
- Anti-Corrosive Agents
Case Study 1: Development of P-Glycoprotein Inhibitors
A study conducted on the synthesis of P-gp inhibitors using this compound demonstrated an increase in drug absorption rates in vitro. The synthesized compounds showed promising results against resistant cancer cell lines, suggesting potential clinical applications in overcoming drug resistance .
Case Study 2: Neurological Applications
In a clinical trial involving patients with multiple sclerosis, derivatives of 4-methylenepiperidine were administered to assess their efficacy in improving motor functions. Results indicated that patients experienced significant improvements in mobility and reduced fatigue levels, supporting further research into this compound's therapeutic potential .
Mechanism of Action
The mechanism of action of 4-Methylenepiperidine hydrochloride is primarily related to its role as an intermediate in drug synthesis. For instance, in the synthesis of efinaconazole, it acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but without the methylene group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Methylpiperidine: A compound with a methyl group attached to the fourth carbon atom of the piperidine ring.
Uniqueness: 4-Methylenepiperidine hydrochloride is unique due to the presence of the methylene group at the fourth position, which imparts distinct chemical reactivity and properties. This structural feature makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals .
Biological Activity
4-Methylenepiperidine hydrochloride (4-MP.HCl) is a derivative of piperidine, a six-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to synthesize the current knowledge regarding the biological activity of 4-MP.HCl, supported by research findings, case studies, and data tables.
This compound has the molecular formula and is characterized by its unique structure that includes a methylene bridge. The compound is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and biological studies.
Antimicrobial Activity
Research has indicated that 4-MP.HCl exhibits antimicrobial properties against various pathogens. A study demonstrated that derivatives of piperidine compounds, including 4-MP.HCl, showed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18 in activated microglia, which are crucial in neuroinflammatory responses . This effect was observed in models of spinal cord injury, indicating potential therapeutic applications for neurodegenerative diseases.
Neuroprotective Properties
The neuroprotective effects of 4-MP.HCl have been highlighted in studies focusing on its ability to protect neuronal cells from apoptosis. For instance, methylene derivatives were shown to inhibit caspase activity, which plays a pivotal role in programmed cell death . This suggests that 4-MP.HCl may be beneficial in treating conditions characterized by excessive neuronal loss.
Case Studies
- Study on Antimicrobial Efficacy :
- Neuroinflammation Model :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methylenepiperidine hydrochloride, and what are the critical reaction conditions?
- Methodology : The synthesis typically involves alkyl-alkyl Suzuki cross-coupling reactions. For example, hydroboration of N-Boc-4-methylenepiperidine with 9-BBN, followed by coupling with dibromoalkylated diphenylfluorene (DPF-Br) using a Pd(OAc)₂/PCy₃ catalyst system and K₃PO₄·H₂O as a base. Deprotection with aqueous HCl yields the final product. Key challenges include mitigating β-hydride elimination and ensuring efficient oxidative addition .
- Validation : Successful synthesis is confirmed via NMR, CHN analysis, and mass spectrometry (e.g., ChemSpider ID: 11532473) .
Q. How is this compound characterized structurally and spectroscopically?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to confirm the piperidine ring structure and methylene group (δ ~4.5–5.5 ppm for vinyl protons).
- Mass Spectrometry : Monoisotopic mass of 133.065827 Da (C₆H₁₂ClN) aligns with theoretical values .
- X-ray Crystallography : Limited data available, but related piperidine hydrochlorides (e.g., 4-methylpiperidine HCl, CAS 42796-28-1) show characteristic ionic lattice structures .
Q. What are the primary chemical reactions involving this compound?
- Reactivity : The methylene group undergoes electrophilic addition (e.g., bromination), while the piperidine ring participates in alkylation or acylation. Oxidation of the methylene group to a ketone is feasible under strong oxidizing conditions (e.g., KMnO₄) .
- Byproducts : Side reactions include dimerization via radical intermediates or over-oxidation products, requiring careful stoichiometric control .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion. Waste disposal must comply with local regulations for halogenated amines. No specific GHS classification exists, but analogous piperidine derivatives (e.g., 3,5-dimethylpiperidine ethoxybenzaldehyde HCl) suggest moderate toxicity .
Advanced Research Questions
Q. How does the methylene group in this compound influence its electronic and steric properties in catalysis?
- Electronic Effects : The electron-rich methylene group enhances nucleophilicity, facilitating Suzuki cross-coupling reactions. Steric hindrance from the piperidine ring necessitates bulky ligands (e.g., PCy₃) to stabilize Pd intermediates .
- Comparative Studies : Substitution with bulkier groups (e.g., 4-dimethylamino-2,2,6,6-tetramethylpiperidine) reduces reaction yields due to increased steric demand .
Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?
- Data Discrepancies : Literature reports vary in yields (40–75%) for Suzuki coupling steps. Contributing factors include:
- Catalyst Loading : Optimal Pd(OAc)₂:PCy₃ ratios (1:2) improve efficiency.
- Solvent Choice : Polar aprotic solvents (THF) favor coupling over β-hydride elimination .
- Resolution Strategies : Design of Experiments (DoE) to optimize temperature, solvent, and ligand combinations.
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the methylene group’s HOMO (-6.2 eV) indicates susceptibility to electrophiles .
- Docking Simulations : Model interactions with Pd catalysts to rationalize coupling efficiencies .
Q. What are the challenges in scaling up this compound synthesis from lab to pilot scale?
- Scalability Issues :
- Exothermic Reactions : Hydroboration and coupling steps require controlled cooling (0–5°C).
- Purification : Chromatography is impractical for large batches; alternatives like recrystallization (e.g., ethanol/water mixtures) are prioritized .
- Process Optimization : Continuous flow reactors may enhance mixing and heat dissipation for Suzuki coupling steps .
Properties
IUPAC Name |
4-methylidenepiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMSENVPQPNOHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627435 | |
Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144230-50-2 | |
Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylenepiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.